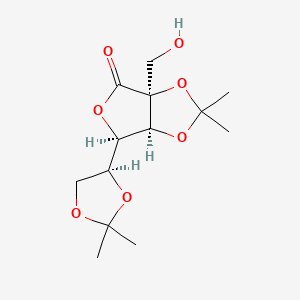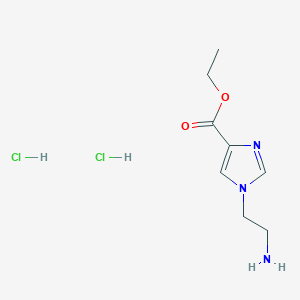![molecular formula C12H16ClNO4S B1434101 Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate CAS No. 1858241-99-2](/img/structure/B1434101.png)
Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate
Descripción general
Descripción
Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate is a chemical compound that belongs to the class of sulfonamides. It is a white or off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Applications
Compounds like Sulforaphane, which shares a similar sulfonyl functional group, are known for their antioxidant and antimicrobial properties. Such compounds are derived from cruciferous vegetables and have shown promise in chemoprevention against various cancers, cardiovascular diseases, and neurodegenerative conditions (Kim & Park, 2016).
Environmental Remediation
Phenoxy herbicides, which include similar chlorophenyl groups, have been studied for their sorption to soils and minerals, indicating the relevance of such compounds in environmental chemistry and remediation efforts (Werner, Garratt, & Pigott, 2012).
Food Flavoring and Preservation
Branched-chain aldehydes, which can be structurally related to Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate, play significant roles in food flavoring. Their production and breakdown pathways are crucial for enhancing the flavor profiles of various food products (Smit, Engels, & Smit, 2009).
Nutritional Supplementation
The metabolism and bioefficacy of methionine sources like 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) have been explored for their potential in animal nutrition. These studies provide insights into the use of sulfur-containing compounds in dietary supplements to enhance animal health and productivity (Vázquez-Añón et al., 2017).
Wastewater Treatment
Research on the treatment of wastewater from the pesticide industry highlights the challenges and treatment options for removing toxic pollutants, including those similar in structure to Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate. These studies are crucial for developing more effective and environmentally friendly wastewater treatment technologies (Goodwin et al., 2018).
Propiedades
IUPAC Name |
methyl 4-(4-chloro-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-18-12(15)4-3-9-14(19(2,16)17)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAQFVKFDJMJAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride](/img/structure/B1434026.png)









